N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine
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Overview
Description
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine is a complex organic compound that features an indole moiety, a piperazine ring, and an alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the indole-piperazine intermediate with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The alanine residue can facilitate interactions with amino acid transporters, aiding in cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole and piperazine structures.
Uniqueness
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine is unique due to its combination of an indole moiety, a piperazine ring, and an alanine residue, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13(18(25)26)21-19(27)23-10-8-22(9-11-23)17(24)7-6-14-12-20-16-5-3-2-4-15(14)16/h2-5,12-13,20H,6-11H2,1H3,(H,21,27)(H,25,26)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNZKURGBBWQGZ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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